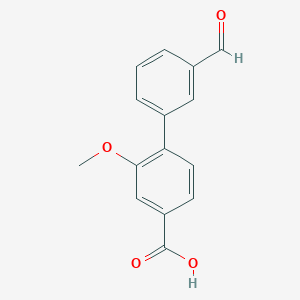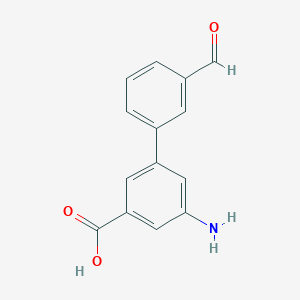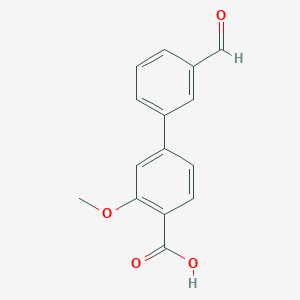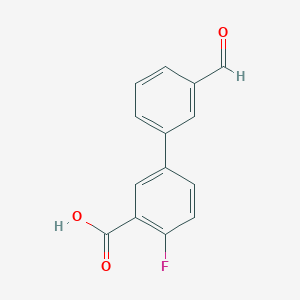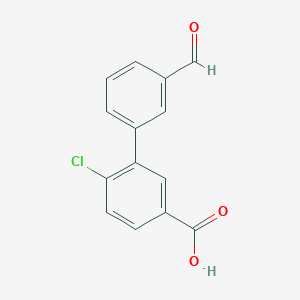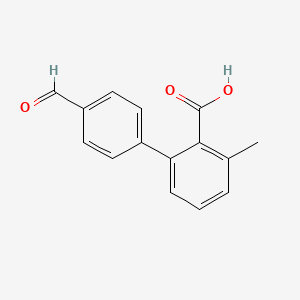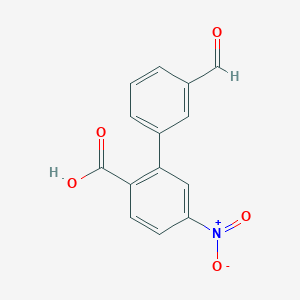
3-(3-Formylphenyl)-5-nitrobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Formylphenyl)-5-nitrobenzoic acid (3-FPNB) is an organic compound with the molecular formula C9H7NO4. It is a white powder with a melting point of 166-170°C. It is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). 3-FPNB is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a substrate for enzymes, and as a ligand in metal coordination chemistry.
Mecanismo De Acción
3-(3-Formylphenyl)-5-nitrobenzoic acid, 95% is a substrate for enzymes, such as cytochrome P450. The enzyme catalyzes the oxidation of the compound, resulting in the formation of an intermediate which is then further oxidized to form the final product.
Biochemical and Physiological Effects
3-(3-Formylphenyl)-5-nitrobenzoic acid, 95% has been shown to have antifungal activity, as well as inhibitory effects on the growth of certain bacteria. In addition, it has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(3-Formylphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is its stability and solubility in a variety of solvents. Additionally, it is relatively inexpensive and widely available. However, it should be noted that the compound is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research involving 3-(3-Formylphenyl)-5-nitrobenzoic acid, 95%. These include further investigation into its antifungal, antibacterial, and anti-inflammatory properties, as well as its potential applications in metal coordination chemistry. Additionally, researchers may explore its use as a substrate for enzymes other than cytochrome P450. Furthermore, it could be used in the synthesis of novel drugs or other compounds, or as a ligand in the development of new metal coordination complexes. Finally, further research could be conducted into its possible toxicity and the development of methods to reduce its toxicity.
Métodos De Síntesis
3-(3-Formylphenyl)-5-nitrobenzoic acid, 95% can be synthesized by the reaction of 3-formylphenol and nitrobenzene in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for several hours. The product is then extracted with an organic solvent such as ethyl acetate and purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(3-Formylphenyl)-5-nitrobenzoic acid, 95% is a useful reagent in organic synthesis. It can be used to synthesize a variety of compounds, including pharmaceuticals, dyes, and fragrances. It is also used as a substrate for enzymes, such as cytochrome P450, and as a ligand in metal coordination chemistry.
Propiedades
IUPAC Name |
3-(3-formylphenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-8-9-2-1-3-10(4-9)11-5-12(14(17)18)7-13(6-11)15(19)20/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEFTYHXXQYHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688892 |
Source


|
| Record name | 3'-Formyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-38-7 |
Source


|
| Record name | 3'-Formyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



